Cucurbituril

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- High affinity and selectivity: CB[n] can form inclusion complexes with various guest molecules, meaning it can encapsulate specific molecules within its cavity. This feature allows researchers to study specific guest molecules in isolation and understand their interactions with the host (CB[n]) environment [].

- Biocompatibility: Studies suggest that CB[n] exhibits low cytotoxicity, making it a valuable tool for biological applications []. This characteristic is crucial for its potential use in drug delivery and other biomedical research.

- Responsiveness: CB[n] can be chemically modified to respond to external stimuli like light, pH, or temperature. This responsiveness allows researchers to design stimuli-responsive systems for controlled release or sensing applications [].

These properties have led to exciting scientific research applications of CB[n] in several areas:

Drug Delivery

Enhancing Solubility and Stability

CB[n] can improve the solubility and stability of poorly soluble drugs, making them more readily available for biological activity. This is achieved by forming inclusion complexes that protect the drug from degradation and enhance its bioavailability [].

Controlled Release

By attaching responsive groups to CB[n], researchers can design systems that release drugs in response to specific triggers. This allows for targeted drug delivery and potentially reduces side effects [].

Biosensing

The high affinity and selectivity of CB[n] make it a valuable tool for developing biosensors. By attaching specific recognition groups to CB[n], researchers can design sensors for detecting various biomolecules like enzymes, toxins, and biomarkers [].

Material Science

CB[n] can be incorporated into various materials to impart new functionalities. For example, CB[n] can be used to create self-healing materials, conductive polymers, and sensors for environmental monitoring [].

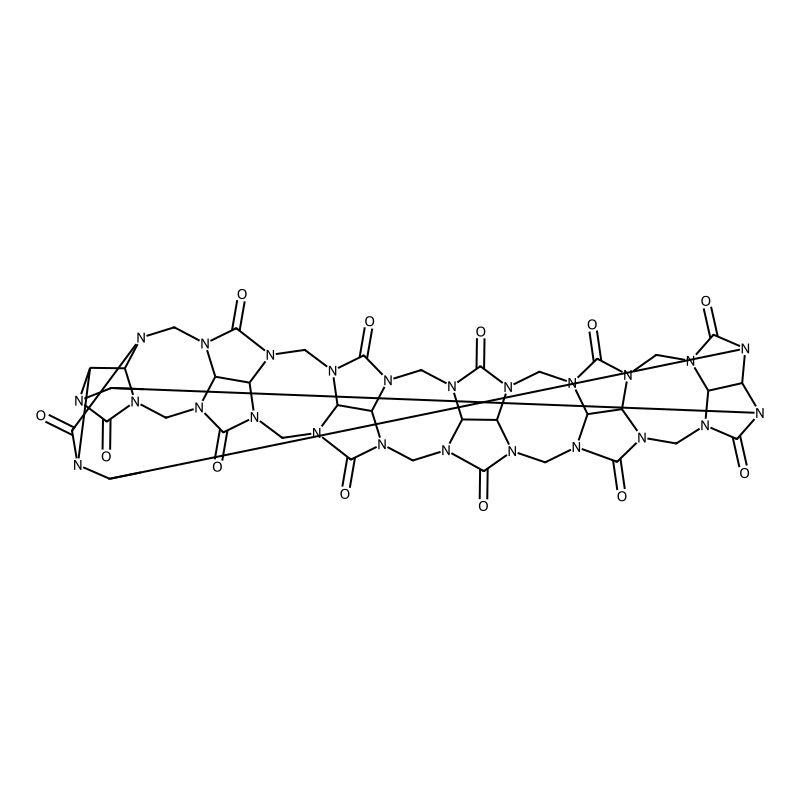

Cucurbiturils are a class of macrocyclic compounds composed of glycoluril units linked by methylene bridges. They are named after the gourd-like shape they resemble, which is derived from the Latin word "cucurbita" meaning gourd. The most studied member of this family is cucurbit uril, which contains six glycoluril units and has a hydrophobic cavity that can encapsulate various guest molecules. This unique structure allows cucurbiturils to exhibit remarkable host-guest chemistry, making them valuable in supramolecular chemistry and various applications in medicinal and material sciences

Cucurbiturils exhibit low cytotoxicity and have been explored for various biological applications. They can form stable complexes with biologically active compounds, enhancing their stability and bioavailability. For example, cucurbit uril has been shown to stabilize sanguinarine, an alkaloid with anti-inflammatory properties, allowing it to remain active at higher pH levels

Cucurbiturils are synthesized through the condensation of glycoluril with formaldehyde under acidic conditions. The reaction typically occurs at elevated temperatures (around 110 °C), leading predominantly to the formation of cucurbit uril. Variations in temperature can yield different homologs such as cucurbit uril or cucurbit uril as kinetic products . The synthesis process is sensitive to reaction conditions, including pH and temperature, which influence the yield and type of cucurbituril produced.

Studies on the interaction of cucurbiturils with various guest molecules have revealed their potential in enhancing the properties of encapsulated compounds. For instance, cucurbit uril significantly increases the fluorescence intensity of bound berberine, an antimicrobial agent, indicating improved detection capabilities for biosensing applications

Cucurbiturils share structural similarities with several other macrocyclic compounds but possess unique features that distinguish them: Cucurbiturils are unique due to their distinct hydrophobic cavities that allow for high-affinity binding with a variety of guest molecules while maintaining low toxicity levels. Their ability to act as both hosts and catalysts further enhances their appeal in supramolecular chemistry .Compound Structure Description Unique Features Cyclodextrins Glucose-based cyclic oligosaccharides Soluble in water; less rigid than cucurbiturils Calixarenes Phenolic compounds arranged in a cyclic manner Greater versatility in functionalization Pillar[n]arenes Aromatic units linked by ether linkages Rigid structure; tunable cavity size Inverted Cucurbiturils Analogues with inverted glycoluril units Smaller cavity; less affinity for guest binding

In 1905, German chemist Robert Behrend first synthesized an amorphous polymeric material by condensing glycoluril (derived from urea and glyoxal) with formaldehyde under acidic conditions. The product exhibited unusual properties, including water absorption without liquefaction and dye sequestration from solutions. However, Behrend’s work remained enigmatic for decades due to limited analytical techniques.

The structural mystery was resolved in 1981 when William L. Mock and colleagues at the University of Illinois reinvestigated Behrend’s synthesis. Using modern spectroscopic methods (NMR, X-ray crystallography), they identified the product as a hexameric macrocycle composed of six glycoluril units linked by twelve methylene bridges. Mock coined the term “cucurbituril” (abbreviated CB6) due to its resemblance to pumpkins (Cucurbitaceae family). The molecule’s rigid, symmetric structure featured a 5.5 Å-diameter hydrophobic cavity flanked by 4 Å portals lined with carbonyl groups.

Behrend’s 1905 paper, cited only once before 1981, became a “sleeping beauty” in chemistry, gaining prominence post-Mock’s rediscovery.

Isolation of Homologues (CB5, CB7, CB8) by Kimoon et al. (2000)

The cucurbituril family expanded in 2000 when Kim Kimoon and his team at Pohang University isolated homologues CB5, CB7, and CB8. By modifying reaction conditions—specifically lowering temperatures to 70–90°C—they stabilized kinetic products containing 5, 7, or 8 glycoluril units. Key advancements included:

| Homologue | Glycoluril Units | Cavity Diameter (Å) | Cavity Volume (ų) |

|---|---|---|---|

| CB5 | 5 | 3.9 | 82 |

| CB6 | 6 | 5.5 | 164 |

| CB7 | 7 | 7.3 | 279 |

| CB8 | 8 | 8.8 | 479 |

These homologues enabled broader applications, as larger cavities (e.g., CB7’s 279 ų) accommodated bulkier guests like adamantane and ferrocene derivatives. Kim’s isolation method involved selective precipitation using imidazolium salts, which increased solubility of CB5 and CB7 for purification.

Nomenclature and General Molecular Architecture

Cucurbiturils follow the nomenclature CB[n], where n denotes the number of glycoluril monomers. The general structure consists of:

- Glycoluril backbone: Six-membered rings formed by urea and glyoxal.

- Methylene bridges: –CH₂– groups linking glycoluril units.

- Cavity: A hydrophobic interior whose volume scales quadratically with n ($$V = 68 + 62(n-5) + 12.5(n-5)^2$$ ų).

- Portals: Polar carbonyl-lined openings that bind cations via dipole interactions.

The rigidity of CB[n]s arises from hydrogen bonding between glycoluril units, stabilizing their pumpkin-like geometry. For example, CB6’s cavity height (9.1 Å) and portal symmetry distinguish it from cyclodextrins, which have asymmetrical openings.

Molecular Dimensions and Cavity Volumes Across Homologues

Cucurbituril homologues exhibit systematic variations in their molecular dimensions and cavity volumes, reflecting their distinct structural architectures composed of varying numbers of glycoluril units [1]. The cucurbituril family encompasses multiple homologues, with the most well-characterized members being cucurbit [5]uril, cucurbit [6]uril, cucurbit [7]uril, and cucurbit [8]uril [7].

The molecular dimensions of cucurbituril compounds are generally on the 10 Å size scale, with significant variations observed across the homologue series [1]. Cucurbit [6]uril exhibits a cavity height of approximately 9.1 Å, an outer diameter of 5.8 Å, and an inner diameter of 3.9 Å [1]. In contrast, cucurbit [5]uril demonstrates smaller dimensions with a cavity diameter of 3.91 Å and a cavity height of 7.25 Å [7] [24]. The larger homologue cucurbit [8]uril possesses a significantly expanded cavity diameter of 8.57 Å [24].

The cavity volumes across the cucurbituril homologue series follow a well-defined mathematical relationship. The volume of the inner cavity is described by the empirical formula: V/ų = 68 + 62(n-5) + 12.5(n-5)², where n represents the number of glycoluril units [4] [7]. This formula yields representative cavity volumes of 68 ų for cucurbit [5]uril, 142 ų for cucurbit [6]uril, 242 ų for cucurbit [7]uril, and 367 ų for cucurbit [8]uril [4] [7].

| Cucurbituril Homologue | Empirical Formula | Molecular Weight (g/mol) | Cavity Volume (ų) | Cavity Height (Å) | Cavity Diameter (Å) |

|---|---|---|---|---|---|

| Cucurbit [5]uril | C₃₀H₃₀N₂₀O₁₀ | 830.7 [15] | 68 [4] [7] | 7.25 [7] | 3.91 [7] |

| Cucurbit [6]uril | C₃₆H₃₆N₂₄O₁₂ | 996.8 [2] | 142 [4] [7] | 9.1 [1] | 5.8 [1] |

| Cucurbit [7]uril | C₄₂H₄₂N₂₈O₁₄ | 1162.96 [18] | 242 [4] [7] | 7.70 [7] | Not reported |

| Cucurbit [8]uril | C₄₈H₄₈N₃₂O₁₆ | 1329.1 [19] | 367 [4] [7] | Not reported | 8.57 [24] |

The effective container volume of cucurbit [6]uril cavity has been determined experimentally to be approximately 105 ų, which accounts for the accessible volume available for guest binding [17]. This value differs from the calculated geometric cavity volume due to the presence of high-energy water molecules and the constrictive nature of the portal openings [17].

Polarity, Polarizability, and Refractive Index of Inner Cavities

The inner cavities of cucurbituril compounds exhibit unique physicochemical properties that distinguish them from conventional molecular environments [7]. Investigations using solvatochromic probes in cucurbit [7]uril reveal that the polarity of the cavity resembles that of alcohols, specifically n-octanol [7]. This moderate polarity reflects the influence of the carbonyl oxygen atoms lining the portal regions while maintaining a largely hydrophobic cavity interior [10].

The polarizability of cucurbituril cavities represents one of their most distinctive characteristics. The polarizability value (P) of cucurbit [7]uril cavity has been determined to be 0.12, which is extremely low and approaches values observed in the gas phase [7] [9]. This exceptionally low polarizability is further supported by measurements using 2,3-diazabicyclo[2.2.2]oct-2-ene as a probe molecule, which demonstrated that the cucurbituril cavity environment exhibits polarizability values between perfluorohexane and the gas phase [9].

The apparent refractive index of cucurbituril cavities has been measured at nD = 1.10 ± 0.12, confirming the extremely low polarizability environment within these molecular containers [7]. This refractive index value is remarkably close to that of the gas phase, indicating minimal electronic polarization effects within the cavity space [9]. The low polarizability and refractive index values are attributed to the rigid molecular framework and the absence of easily polarizable electronic systems within the cavity interior [5] [6].

Comparative studies have demonstrated that the polarizability of cucurbituril cavities can be mimicked by low polarizability solvents such as perfluorohexane or perfluorohexane/benzene mixtures [5] [6] [32]. These solvent systems exhibit similar non-polar and non-polarizable characteristics, allowing for predictive modeling of guest binding behaviors based on dispersive interactions [5] [32].

| Property | Cucurbit [7]uril Cavity | Reference Environment |

|---|---|---|

| Polarity | Similar to n-octanol [7] | Alcoholic solvents |

| Polarizability (P) | 0.12 [7] | Between perfluorohexane and gas phase [9] |

| Refractive Index (nD) | 1.10 ± 0.12 [7] | Approaching gas phase values |

| Electronic Environment | Extremely low polarizability [9] | Gas-phase-like conditions |

Quadrupole Moments and Electrostatic Interactions

Cucurbituril molecules possess exceptionally large molecular quadrupole moments, which significantly influence their electrostatic interaction profiles [7]. The calculated molecular quadrupole moments range from Θzz = -120 to -340 Buckingham units across the cucurbituril homologue series [7]. These large quadrupole moments arise from the symmetric arrangement of carbonyl groups around the portal regions and the overall molecular architecture [11].

The electrostatic interactions in cucurbituril systems are dominated by the negative charge density that accumulates around the carbonyl oxygen atoms lining the portal rims [11]. This charge distribution creates significant electrostatic potential gradients that influence guest binding affinities and selectivities [11] [24]. The molecular electrostatic potential investigations reveal deeper minima near ureido oxygens in cucurbit [5]uril, along with large electron-rich regions at its portals [24].

The quadrupole moments exhibit systematic variations across the homologue series, with larger cucurbituril molecules generally displaying more negative quadrupole moment values [7]. These electrostatic properties are responsible for the strong ion-dipole interactions observed between cucurbituril hosts and cationic guests [10] [11]. The electrostatic interactions can be utilized to control the binding behavior and average location of guests along axle-type molecules as a function of their protonation state [11].

Computational studies using density functional theory have provided detailed insights into the electrostatic interaction patterns [24]. The molecular electrostatic potential topography indicates that the cavity dimensions and electrostatic fields are intimately related to the number of glycoluril units in each homologue [24]. The electrostatic interactions involving the cavity portals play crucial roles in determining binding affinities, with diminished binding observed for anionic guests containing carboxylate groups due to electrostatic repulsion [11].

| Cucurbituril Property | Value Range | Electrostatic Significance |

|---|---|---|

| Quadrupole Moment (Θzz) | -120 to -340 Buckingham [7] | Extremely large electrostatic moments |

| Portal Charge Density | Highly negative [11] | Strong cation binding sites |

| Electrostatic Potential | Deep minima at ureido oxygens [24] | Selective guest recognition |

| Ion-Dipole Interactions | Dominant binding mode [10] | Enhanced affinity for cationic species |

The synthesis of cucurbituril proceeds through a fundamental acid-catalyzed condensation reaction between glycoluril and formaldehyde, first reported by Robert Behrend in 1905 [1]. This reaction represents a complex macrocyclization process that yields a mixture of cucurbituril homologues with varying ring sizes. The mechanism involves the formation of methylene-bridged glycoluril oligomers as intermediates, which subsequently undergo cyclization to form the final macrocyclic structures [2] [3].

Reaction Mechanism and Intermediate Formation

The formation of cucurbiturils proceeds through a step-growth cyclo-oligomerization mechanism [3]. Glycoluril initially reacts with formaldehyde under acidic conditions to generate diastereomeric mixtures of methylene-bridged glycoluril dimers, existing in both S-shaped and C-shaped conformations [4]. These dimers undergo further oligomerization to yield higher-order glycoluril oligomers (from trimer to decamer) as mixtures of S-shaped and C-shaped diastereomers [4]. The mixture of oligomers undergoes isomerization under template influence to yield exclusively C-shaped oligomers, which then react with one another to form the final cucurbituril products [4].

Chromatographic purification studies have enabled the isolation and characterization of C-shaped glycoluril oligomers ranging from dimers to hexamers [3]. These acyclic intermediates retain the ability to bind guests typical of cucurbit [5]uril but can also expand their cavity to accommodate larger guests such as cationic adamantane derivatives [3]. Product resubmission experiments with glycoluril oligomers have revealed specific preferences for ring size formation during cucurbituril synthesis [3].

Effect of Acid Type and Concentration

The choice of acid catalyst and its concentration significantly influences the product distribution of cucurbituril homologues [2] [6]. Research has systematically examined various acid types including hydrochloric acid, sulfuric acid, and organic acids such as p-toluenesulfonic acid [4] [2].

Table 1: Effect of Acid Type on Cucurbituril Product Distribution

| Acid Type | CB [7] (%) | CB [5] (%) | CB [8] (%) | CB [2] (%) |

|---|---|---|---|---|

| 9M HCl | 17 | 50 | 25 | 8 |

| 8M HCl | 16 | 52 | 27 | 5 |

| 7M HCl | 16 | 51 | 31 | 2 |

| 6M HCl | 10 | 53 | 32 | 5 |

| 5M HCl | 9 | 52 | 35 | 4 |

| 9M H₂SO₄ | 23 | 44 | 25 | 8 |

| p-CH₃-C₆H₅-SO₃H | 5 | 61 | 27 | 7 |

The data demonstrate that hydrochloric acid generally favors the formation of cucurbit [5]uril, while sulfuric acid produces a more balanced distribution. Lower acid concentrations tend to favor the formation of larger homologues, particularly cucurbit [8]uril [4] [2].

Temperature and Reaction Time Optimization

Temperature control is crucial for successful cucurbituril synthesis. Traditional synthesis methods employ heating at reflux temperatures (approximately 100°C) for extended periods [1] [8]. Recent advances have introduced microwave-assisted synthesis, which significantly reduces reaction times while maintaining or improving product yields [9].

Table 2: Microwave Synthesis Conditions and Outcomes

| Acid | Temperature (°C) | Time (min) | Primary Product |

|---|---|---|---|

| HCl | 160 | 10 | CB [7]-CB [2] mixture |

| H₂SO₄ | 160 | 3 | CB [5] (predominant) |

Microwave synthesis provides an efficient and cost-effective method for large-scale production of cucurbiturils, particularly beneficial for drug delivery applications [9]. The reduced reaction times from hours to minutes represent a significant improvement in synthetic efficiency.

Salt-Templated Synthesis for Size-Controlled Homologues

Template-assisted synthesis represents a sophisticated approach to control the size distribution of cucurbituril products. The addition of appropriate templates during synthesis can dramatically alter the product distribution, favoring the formation of specific ring sizes [4] [5].

Cation Template Effects

Metal cations serve as effective templates by interacting with portal carbonyls through cation-dipole interactions, stabilizing ring sizes that best accommodate particular cation dimensions [4]. The template effect has been systematically studied using various alkali metal cations.

Table 3: Template Effects on Cucurbituril Product Distribution

| Template | CB [7] (%) | CB [5] (%) | CB [8] (%) | CB [2] (%) |

|---|---|---|---|---|

| H⁺ (no template) | 25 | 51 | 20 | 4 |

| Li⁺ | 40 | 36 | 18 | 5 |

| Na⁺ | 31 | 41 | 21 | 7 |

| K⁺ | 46 | 38 | 13 | 3 |

| Rb⁺ | 33 | 45 | 19 | 3 |

| Cs⁺ | 19 | 56 | 19 | 6 |

| NH₄⁺ | 25 | 47 | 21 | 7 |

The data reveal that potassium cations particularly favor cucurbit [7]uril formation (46%), while cesium cations enhance cucurbit [5]uril production (56%) [4]. These template effects arise from the preferential stabilization of ring sizes that provide optimal coordination environments for specific cations.

Organic Template Systems

Organic templates offer additional selectivity and functionality beyond simple metal cations. The p-xylylenediammonium ion serves as a notable example of a negative template that inhibits cucurbit [5]uril formation while promoting the synthesis of methylene-bridged glycoluril hexamers [5]. This template barely fits inside cucurbit [5]uril cavities and acts to slow down the transformation of hexameric intermediates into cucurbit [5]uril [5].

Conversely, larger organic templates can promote the formation of specific homologues. Bis-(4,4'-bipyridinium)-based templates have been shown to enhance cucurbit [8]uril formation, while appropriately sized guests can template cucurbit [2]uril synthesis [4].

Imidazolium Salt Templates for Selective Isolation

A particularly innovative approach involves the use of imidazolium ionic liquids as selective templates for cucurbit [8]uril isolation [10] [11]. This method represents a significant advancement in sustainable cucurbituril chemistry.

Table 4: Imidazolium Salt Template Systems

| Template | Target CB[n] | Selectivity | Recovery Method | Recyclability |

|---|---|---|---|---|

| [C₆mim]Br | CB [8] | High | Solid state metathesis | 80% |

| [C₈mim]Br | CB [8] | High | Solid state metathesis | 80% |

| [Cₙmim]Br (general) | CB [8] | High | Ion exchange | Yes |

The process involves selective complexation of cucurbit [8]uril with alkyl-imidazolium bromide salts, which bind exclusively with cucurbit [8]uril due to size complementarity [11]. The cucurbit [8]uril-imidazolium complex can be removed from reaction mixtures, and subsequent solid state ion metathesis with ammonium hexafluorophosphate affords pure cucurbit [8]uril [11]. The imidazolium salts can be recovered and recycled, providing an environmentally benign purification process [10] [11].

Post-Synthetic Modifications: Monohydroxy Functionalization

Post-synthetic modification of cucurbiturils represents a crucial strategy for introducing functional groups onto the macrocyclic framework. The most extensively studied modification involves the introduction of hydroxyl groups through controlled oxidation reactions [12] [13] [14].

Photochemical Hydroxylation Method

The development of photochemical methods for cucurbituril hydroxylation represents a significant breakthrough in functionalization chemistry [12] [15]. This approach utilizes hydrogen peroxide and ultraviolet light (254 nm) to introduce single alcohol functions directly onto cucurbituril scaffolds.

The reaction employs homolytic cleavage of hydrogen peroxide under UV irradiation in acidic aqueous solutions [12] [14]. Spin trapping experiments combined with mass spectrometry have provided insights into the reaction mechanism, revealing a complex process involving both radical and ionic intermediates [12] [15]. Experiments using ¹⁸O-labeled water confirmed the mechanistic complexity and the involvement of multiple pathways [12].

Table 5: Monohydroxylation Yields for Cucurbituril Homologues

| CB[n] Type | Initial Reported Yield (%) | Corrected Yield (%) | Isolation Method |

|---|---|---|---|

| CB [7] | 95-100 | 5-37 | Column chromatography |

| CB [5] | 95-100 | 5-37 | Column chromatography |

| CB [8] | 95-100 | 14 (direct oxidation) | Crystallization |

| CB [2] | 95-100 | 5-37 | Column chromatography |

Initial reports claimed conversions of 95-100%, but subsequent careful analysis revealed that the crude products contained approximately equal amounts of unreacted cucurbituril, monohydroxylated product, and dihydroxylated byproducts [16]. After purification via silica column chromatography using water/acetic acid/formic acid as eluent, the corrected yields for monohydroxylated products range from 5-37% [16] [14].

Direct Oxidation Methods

Alternative oxidation approaches have been developed using potassium persulfate at elevated temperatures [14]. Kim and coworkers demonstrated the transformation of cucurbit [5]uril to perhydroxy cucurbit [5]uril using potassium persulfate in water at 85°C [14]. While this method can achieve complete hydroxylation, it requires careful control to obtain monohydroxylated products.

A more direct approach involves the oxidation of cucurbit [8]uril using controlled conditions to achieve monohydroxylation in 14% yield [13] [17]. This method provides a straightforward route to cucurbit [8]uril-OH, which serves as a key intermediate for further functionalization reactions [13].

Mechanistic Understanding and Selectivity

Density functional theory calculations have provided crucial insights into the hydroxylation selectivity [12] [15]. Bond dissociation energy calculations for different hydrogen atom types in cucurbituril structures explain the preferential reactivity of equatorial C-H positions. The calculations reveal that for cucurbit [2]uril, direct functionalization becomes more challenging because methylene hydrogen atoms have bond dissociation energies that approach those of the more reactive positions, leading to competing reaction pathways and multiple side products [12].

Synthetic Utility and Further Functionalization

Monohydroxylated cucurbiturils serve as versatile intermediates for subsequent derivatization reactions [18] [14]. The hydroxyl group can be substituted through Williamson ether synthesis to introduce allyl groups, creating cucurbit[n]uril-allyloxy derivatives [14] [19]. These compounds have been used to construct supramolecular vesicles and responsive drug delivery systems [18].

The monohydroxy derivatives retain similar binding properties to their parent compounds, as demonstrated through isothermal titration calorimetry and electrospray ionization mass spectrometry studies [13]. This preservation of host-guest chemistry ensures that functionalized cucurbiturils maintain their supramolecular recognition capabilities while gaining additional chemical functionality.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant